molecular formula C12H12N2O2S B2541843 Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate CAS No. 147003-46-1

Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate

Cat. No.: B2541843
CAS No.: 147003-46-1
M. Wt: 248.3
InChI Key: UEALQOSQARFHSD-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

Chemistry and Synthesis Applications

Heterocyclic Compound Synthesis

This compound serves as a valuable building block for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes and other heterocyclic structures from a broad range of precursors, highlighting its versatility in organic synthesis (Gomaa & Ali, 2020).

Pharmacological Potential

Antimicrobial, Antitumor, and Antidiabetic Agents

Derivatives of thiazolidinediones, including those possibly derived from Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate, have been explored for their antimicrobial, anticancer, and antidiabetic properties. These compounds' structural modification offers a vast opportunity for developing new therapeutic agents against various clinical disorders, demonstrating the significant medicinal chemistry applications of such thiazole derivatives (Singh et al., 2022).

Environmental and Analytical Applications

Advanced Oxidation Processes (AOPs)

In environmental sciences, compounds like this compound could be subjects of studies involving advanced oxidation processes (AOPs) for removing recalcitrant compounds from water. Research into the degradation pathways and biotoxicity of various pharmaceuticals and organic compounds emphasizes the importance of understanding the chemical behavior and transformation products of such substances in AOPs (Qutob et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours, followed by cooling and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

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Properties

IUPAC Name

methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-10(15)7-9-11(14-12(13)17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEALQOSQARFHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147003-46-1
Record name methyl 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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